molecular formula C16H21Cl2N3 B1526752 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride CAS No. 1235407-00-7

1-Benzhydryl-3-hydrazinylazetidine dihydrochloride

Cat. No. B1526752
M. Wt: 326.3 g/mol
InChI Key: LLANEPOHGPUYTR-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-hydrazinylazetidine dihydrochloride is a chemical compound with the molecular formula C16H21Cl2N3 . It has an average mass of 326.264 Da and a monoisotopic mass of 325.111267 Da . This compound is used in scientific research and offers potential applications in various fields due to its unique properties and diverse reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride include a molecular weight of 326.26 . Unfortunately, other specific properties such as boiling point, melting point, and solubility are not provided in the available resources.

Scientific Research Applications

Anticancer Agents Synthesis

Researchers have developed new anticancer therapeutics by synthesizing derivatives of hydrazine and azetidine, demonstrating significant antiproliferative potential against cancer cell lines. For instance, compounds synthesized using hydrazine derivatives showed interesting antiproliferative properties in vitro against MCF-7 and HepG-2 cancer cell lines, with some compounds inducing apoptosis in MCF-7 cells and showing a decrease in solid tumor mass in vivo (Gad et al., 2020).

Antimicrobial Activity

Compounds synthesized from hydrazine and azetidine derivatives have been evaluated for their antibacterial and antifungal activities. N-substituted-3-chloro-2-azetidinones, for example, exhibited good to moderate antibacterial activity against various microorganisms, demonstrating the potential of such compounds in developing new antimicrobial agents (Chavan & Pai, 2007).

Molecular Docking and Biological Activity

Research involving molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, starting from hydrazinyl pyridine derivatives, has shown that these compounds exhibit antimicrobial and antioxidant activities. This highlights the versatility of hydrazine and azetidine-based compounds in drug design and the development of new therapeutics (Rekha et al., 2019).

Synthesis and Structural Analysis

The streamlined synthesis process of 3-amino-1-benzhydrylazetidine underscores the importance of such compounds in organic chemistry, offering potential as intermediates in the synthesis of more complex molecules. This reflects the utility of azetidine derivatives in synthetic applications, including the development of pharmaceuticals and other biologically active compounds (Li et al., 2006).

Safety And Hazards

The safety data sheet for 1-Benzhydryl-3-hydrazinylazetidine dihydrochloride suggests that it may have acute oral toxicity . In case of inhalation, it’s advised to move out of the dangerous area and consult a physician .

properties

IUPAC Name

(1-benzhydrylazetidin-3-yl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3.2ClH/c17-18-15-11-19(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;/h1-10,15-16,18H,11-12,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLANEPOHGPUYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733694
Record name 1-(Diphenylmethyl)-3-hydrazinylazetidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-hydrazinylazetidine dihydrochloride

CAS RN

1235407-00-7
Record name 1-(Diphenylmethyl)-3-hydrazinylazetidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of tert-butyl 2-[1-(diphenylmethyl)azetidin-3-yl]hydrazinecarboxylate (Preparation 691, 19.3 g, 54.6 mmol) in 1,4-dioxane (64 ml) was added 4M hydrogen chloride in 1,4-dioxane (290 ml) at 0° C. and stirred at room temperature for 4 hours. Then the reaction mixture was concentrated in vacuo and the residue was triturated with diethyl ether to give 15 g (85%) of the title compound as a white solid.
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
290 mL
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzhydryl-3-hydrazinylazetidine dihydrochloride
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1-Benzhydryl-3-hydrazinylazetidine dihydrochloride
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Reactant of Route 6
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